molecular formula C2H2O7S2 B12534004 1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone CAS No. 659737-87-8

1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone

Cat. No.: B12534004
CAS No.: 659737-87-8
M. Wt: 202.17 g/mol
InChI Key: WVHCNXWBNKBBAP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone typically involves the reaction of methylene chloride with sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH2Cl2+2SO3C2H4O6S2\text{CH}_2\text{Cl}_2 + 2 \text{SO}_3 \rightarrow \text{C}_2\text{H}_4\text{O}_6\text{S}_2 CH2​Cl2​+2SO3​→C2​H4​O6​S2​

The reaction is usually conducted at low temperatures to prevent decomposition and to maximize yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of advanced purification techniques ensures the high purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfides.

    Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives of the original compound.

Scientific Research Applications

1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone involves its interaction with molecular targets such as enzymes and proteins. The sulfonate groups play a crucial role in these interactions, facilitating binding to specific sites on the target molecules. This binding can lead to changes in the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5,2,4-Dioxadithiane-2,2,4,4-tetraoxide: This compound has a similar structure but lacks the additional sulfonate group present in 1,5,2lambda~6~,4lambda~6~-Dioxadithiane-2,2,4,4,6-pentone.

    Methylene bis(thioglycolate): Another sulfur-containing compound with different functional groups and properties.

Uniqueness

This compound is unique due to its specific combination of sulfonate groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

659737-87-8

Molecular Formula

C2H2O7S2

Molecular Weight

202.17 g/mol

IUPAC Name

2,2,4,4-tetraoxo-1,5,2,4-dioxadithian-6-one

InChI

InChI=1S/C2H2O7S2/c3-2-8-10(4,5)1-11(6,7)9-2/h1H2

InChI Key

WVHCNXWBNKBBAP-UHFFFAOYSA-N

Canonical SMILES

C1S(=O)(=O)OC(=O)OS1(=O)=O

Origin of Product

United States

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